Biochemical Potency: BMS-1 Exhibits 3-Fold Higher Potency than BMS-202 in TR-FRET Assays
In a time-resolved FRET (TR-FRET) assay measuring the inhibition of the PD-1/PD-L1 protein-protein interaction, BMS-1 demonstrates an IC50 of 6 nM, which is 3-fold more potent than BMS-202 (IC50 = 18 nM) under comparable assay conditions . This difference in biochemical affinity establishes BMS-1 as a more potent binder at the molecular level.
| Evidence Dimension | Biochemical inhibition of PD-1/PD-L1 interaction |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | BMS-202: IC50 = 18 nM |
| Quantified Difference | 3-fold lower IC50 (higher potency) |
| Conditions | TR-FRET (time-resolved FRET) assay |
Why This Matters
This 3-fold potency advantage allows for lower working concentrations in in vitro studies, potentially reducing off-target effects and conserving compound supply.
